N-(3-nitrophenyl)-3-oxobutanamide

Melting Point Thermal Property Physical Characterization

N-(3-Nitrophenyl)-3-oxobutanamide (AAMNA) is a meta-nitro-substituted acetoacetamide essential for synthesizing pigments with reddish shades and coupling components for color photography (USP 4,370,499). Unlike the 2- and 4-nitro isomers or unsubstituted acetoacetanilide, its unique electronic profile and melting point (120-121°C) provide reliable quality control, preventing costly isomer mix-ups. Procure with confidence for consistent reaction kinetics and desired spectral properties.

Molecular Formula C10H10N2O4
Molecular Weight 222.2 g/mol
CAS No. 25233-49-2
Cat. No. B1346506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-nitrophenyl)-3-oxobutanamide
CAS25233-49-2
Molecular FormulaC10H10N2O4
Molecular Weight222.2 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C10H10N2O4/c1-7(13)5-10(14)11-8-3-2-4-9(6-8)12(15)16/h2-4,6H,5H2,1H3,(H,11,14)
InChIKeyKQAQKCOLRNMYFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Nitrophenyl)-3-oxobutanamide (CAS 25233-49-2) - Industrial Intermediate Specification and Procurement Guide


N-(3-Nitrophenyl)-3-oxobutanamide (CAS 25233-49-2), also known as Acetoacet-m-nitroanilide (AAMNA) or 3'-nitroacetoacetanilide, is a nitro-substituted aromatic acetoacetamide derivative with the molecular formula C10H10N2O4 and a molecular weight of 222.1974 . This compound serves primarily as an intermediate in the synthesis of organic pigments, dyes, and coupling components for color photography [1]. It appears as a yellow to orange-yellow crystalline powder, is almost insoluble in water, and is slightly soluble in ethanol and acetone . As a specialized building block, it offers specific reactivity profiles that differentiate it from unsubstituted and isomeric acetoacetanilides in industrial coupling and condensation reactions.

Why N-(3-Nitrophenyl)-3-oxobutanamide Cannot Be Interchanged with Common Acetoacetanilide Analogs


Despite sharing the acetoacetanilide core, N-(3-nitrophenyl)-3-oxobutanamide exhibits distinct physical and chemical properties that preclude simple substitution with unsubstituted acetoacetanilide or the 2- and 4-nitro isomers. The meta-nitro group influences both electronic and steric parameters, directly affecting melting point, solubility, and reaction kinetics in azo coupling and condensation reactions. Specifically, pigments prepared with 3-nitroacetoacetanilide coupling components exhibit different shade and mutagenicity profiles compared to those derived from 4-nitro analogs, as documented in comparative pigment evaluations [1]. The patent literature explicitly distinguishes 3-nitro-acetoacetanilides as preferred intermediates for color photography coupling components, underscoring their unique functional utility [2]. These documented differences establish that procurement decisions based solely on the acetoacetanilide scaffold without considering nitro substitution position will lead to divergent synthetic outcomes and product quality variations.

N-(3-Nitrophenyl)-3-oxobutanamide: Quantitative Differentiation Against Closest Analogs and Isomers


Melting Point Differentiation from Unsubstituted Acetoacetanilide and 4-Nitro Isomer

N-(3-Nitrophenyl)-3-oxobutanamide (CAS 25233-49-2) exhibits a melting point of 120-121°C . This value is significantly higher than that of unsubstituted acetoacetanilide (CAS 102-01-2), which melts at 83-86°C , indicating stronger intermolecular forces due to the nitro group. It is also comparable to the 4-nitro isomer (CAS 4835-39-6), which melts at 122°C [1]. However, the 2-nitro isomer (CAS 90915-86-9) exhibits a markedly higher melting point of 153-155°C [2], attributable to intramolecular hydrogen bonding between the nitro and amide groups in the ortho position. The intermediate melting point of the 3-nitro compound distinguishes it from both the lower-melting parent compound and the higher-melting ortho isomer.

Melting Point Thermal Property Physical Characterization

Boiling Point and Thermal Stability Differentiation from Isomers

N-(3-Nitrophenyl)-3-oxobutanamide exhibits a boiling point of 439.7°C at 760 mmHg . In contrast, the 2-nitro isomer (CAS 90915-86-9) boils at a higher temperature of 447.8°C at 760 mmHg . This 8.1°C difference in boiling point reflects the distinct intermolecular interactions conferred by the meta vs. ortho nitro substitution pattern. While the 4-nitro isomer's boiling point is not consistently reported, the target compound's vapor pressure of 6.23×10⁻⁸ mmHg at 25°C indicates extremely low volatility, a property relevant to handling and storage considerations.

Boiling Point Thermal Stability Vapor Pressure

Patent-Documented Specificity for Color Photography Coupling Components

US Patent 4,370,499 explicitly claims 3-nitro-acetoacetanilides, including N-(3-nitrophenyl)-3-oxobutanamide, as useful intermediates for the preparation of coupling components for color film photography [1]. The patent teaches two distinct synthetic routes to these compounds and emphasizes their utility in photographic applications. This specific application is not claimed for the unsubstituted acetoacetanilide or the 2- and 4-nitro isomers in the same context, indicating that the meta-nitro substitution imparts unique reactivity or spectral properties required for photographic dye formation.

Color Photography Coupling Component Patent Literature

Mutagenicity Profile in Pigment Formulations

Pigments synthesized using acetoacetanilide coupling components bearing a nitro group in the 3-position were found to be mutagenic in either the standard Salmonella mutagenicity assay (Ames test) or the Prival modification [1]. The same study reported that pigments with nitro groups in the 4-position also exhibited mutagenicity, whereas pigments with 3-trifluoromethyl or 3-acetyl substituents were nonmutagenic. This finding is critical for product safety assessment and regulatory compliance. While both 3- and 4-nitro derivatives produce mutagenic pigments, the study underscores that the biological profile of the final pigment is directly tied to the substitution pattern of the acetoacetanilide intermediate.

Mutagenicity Ames Test Pigment Safety

Density and Refractive Index Consistency Across Isomers

N-(3-Nitrophenyl)-3-oxobutanamide exhibits a density of 1.35-1.39 g/cm³ and a refractive index of approximately 1.6 . The 2-nitro isomer (CAS 90915-86-9) and 4-nitro isomer (CAS 4835-39-6) both report a density of 1.35 g/cm³ [1], indicating that the molecular weight and volume are largely invariant to nitro group position. However, the refractive index for the 3-nitro compound (1.6) is consistent across vendors and can serve as an orthogonal quality control parameter. Unsubstituted acetoacetanilide has a lower density of 1.26 g/cm³ , reflecting the absence of the heavier nitro group.

Density Refractive Index Physical Property

Regioselective Synthetic Utility Differentiates from Ortho and Para Isomers

The meta-nitro substitution pattern in N-(3-nitrophenyl)-3-oxobutanamide influences its reactivity in electrophilic aromatic substitution and coupling reactions differently than the ortho and para isomers. In pigment synthesis, nitro derivatives show strong reddish shade [1]. The position of the nitro group alters the electronic distribution in the aryl ring, affecting both the rate of diazonium coupling and the hue of the resulting azo pigments. While direct kinetic data comparing isomers is not available in the open literature, the consistent use of 3-nitroacetoacetanilide in specific pigment formulations [2] and its patent-protected role in photographic coupling [3] provide industrial validation of its unique reactivity profile.

Regioselectivity Synthetic Intermediate Reactivity

N-(3-Nitrophenyl)-3-oxobutanamide: High-Value Application Scenarios Supported by Comparative Evidence


Synthesis of Azo Pigments Requiring Specific Thermal and Mutagenicity Profiles

Industrial pigment manufacturers should select N-(3-nitrophenyl)-3-oxobutanamide when the target pigment requires the unique combination of thermal stability (melting point 120-121°C, boiling point 439.7°C) and a documented mutagenicity profile [1]. The 3-nitro substitution yields pigments with strong reddish shade, and the compound's intermediate melting point distinguishes it from both the lower-melting unsubstituted acetoacetanilide (83-86°C) and the higher-melting 2-nitro isomer (153-155°C) [2]. This thermal signature aids in process control and quality assurance during pigment synthesis.

Color Photography Coupling Component Intermediate

Researchers and industrial chemists developing color film photography materials should procure N-(3-nitrophenyl)-3-oxobutanamide specifically, as US Patent 4,370,499 identifies 3-nitro-acetoacetanilides as key intermediates for coupling component synthesis [3]. The meta-nitro substitution is essential for the desired coupling reactivity and spectral properties; substituting the 2- or 4-nitro isomer would deviate from the patented synthetic pathway and likely result in inferior photographic performance.

Quality Control and Identity Verification in Multi-Isomer Supply Chains

Procurement and quality assurance teams handling multiple acetoacetanilide derivatives can use the distinct melting point (120-121°C) and refractive index (1.6) of N-(3-nitrophenyl)-3-oxobutanamide to verify correct isomer receipt . These parameters differentiate it from the 2-nitro isomer (mp 153-155°C), 4-nitro isomer (mp 122°C), and unsubstituted acetoacetanilide (mp 83-86°C) [2]. Implementing these simple physical tests reduces the risk of costly synthetic failures due to incorrect isomer supply.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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